molecular formula C9H6BrClO2 B428676 3-Bromo-6-chloro-2,3-dihydrochromen-4-one CAS No. 67064-53-3

3-Bromo-6-chloro-2,3-dihydrochromen-4-one

Cat. No.: B428676
CAS No.: 67064-53-3
M. Wt: 261.5g/mol
InChI Key: BGFRLRMAEAPKOY-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2,3-dihydrochromen-4-one is a heterocyclic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2,3-dihydrochromen-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Claisen–Schmidt condensation of 6-chloro-2-hydroxyacetophenone with 3-bromo-2-hydroxybenzaldehyde in the presence of a base such as pyrrolidine . The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Major Products Formed

    Substitution Products: Various substituted chromenones depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Dihydro derivatives with reduced double bonds.

Scientific Research Applications

3-Bromo-6-chloro-2,3-dihydrochromen-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its targets. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2,3-dihydrochromen-4-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the chromenone structure provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

3-bromo-6-chloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFRLRMAEAPKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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